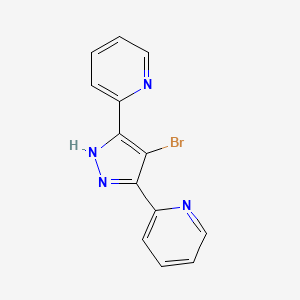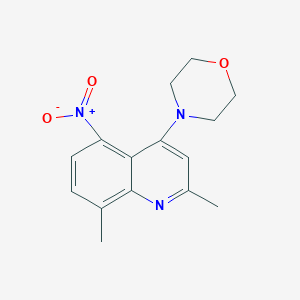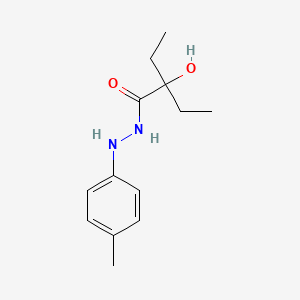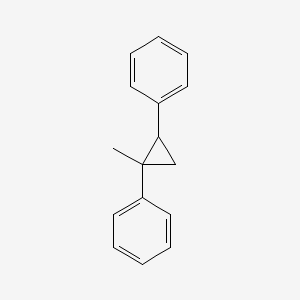![molecular formula C17H25F3N2O2S B14174099 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol CAS No. 925912-31-8](/img/structure/B14174099.png)
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a nitro group, a trifluoromethyl group, and a thiol group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with decanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
925912-31-8 |
|---|---|
Fórmula molecular |
C17H25F3N2O2S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
10-[4-nitro-3-(trifluoromethyl)anilino]decane-1-thiol |
InChI |
InChI=1S/C17H25F3N2O2S/c18-17(19,20)15-13-14(9-10-16(15)22(23)24)21-11-7-5-3-1-2-4-6-8-12-25/h9-10,13,21,25H,1-8,11-12H2 |
Clave InChI |
GRSVSTOVPCYPBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCCCCCCCCCS)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)
![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)




![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)

![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)

